molecular formula C7H10O2 B3261363 Cyclopent-3-en-1-yl acetate CAS No. 34286-18-5

Cyclopent-3-en-1-yl acetate

Cat. No.: B3261363
CAS No.: 34286-18-5
M. Wt: 126.15 g/mol
InChI Key: KTGITIRUQAYOGM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Cyclopent-3-en-1-yl acetate is an organic compound with the molecular formula C7H10O2. It is an ester derived from cyclopent-3-en-1-ol and acetic acid. This compound is known for its pleasant floral scent and is often used in the fragrance industry. Its structure consists of a cyclopentene ring attached to an acetate group, making it a versatile intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions: Cyclopent-3-en-1-yl acetate can be synthesized through the esterification of cyclopent-3-en-1-ol with acetic acid. The reaction typically involves the use of a strong acid catalyst such as sulfuric acid to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the alcohol to the ester.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions: Cyclopent-3-en-1-yl acetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form cyclopent-3-en-1-one.

    Reduction: Reduction of the acetate group can yield cyclopent-3-en-1-ol.

    Substitution: Nucleophilic substitution reactions can occur at the acetate group, leading to the formation of different derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products Formed:

    Oxidation: Cyclopent-3-en-1-one.

    Reduction: Cyclopent-3-en-1-ol.

    Substitution: Various cyclopent-3-en-1-yl derivatives depending on the nucleophile used.

Scientific Research Applications

Cyclopent-3-en-1-yl acetate has several applications in scientific research:

    Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound’s derivatives are studied for their potential biological activities.

    Medicine: Research is ongoing to explore its potential therapeutic properties.

    Industry: It is used in the fragrance industry due to its pleasant scent and in the production of flavoring agents.

Mechanism of Action

The mechanism of action of cyclopent-3-en-1-yl acetate involves its interaction with various molecular targets. In biological systems, it may interact with enzymes or receptors, leading to specific biochemical effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Cyclopent-3-en-1-yl acetate can be compared with other similar compounds such as:

    Cyclopent-3-en-1-ol: The alcohol precursor to the acetate.

    Cyclopent-3-en-1-one: The oxidized form of the acetate.

    Cyclopent-3-en-1-yl propionate: Another ester derivative with a different acyl group.

Uniqueness: this compound is unique due to its specific ester functional group, which imparts distinct chemical properties and reactivity compared to its analogues. Its pleasant scent also makes it particularly valuable in the fragrance industry.

Properties

IUPAC Name

cyclopent-3-en-1-yl acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10O2/c1-6(8)9-7-4-2-3-5-7/h2-3,7H,4-5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTGITIRUQAYOGM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1CC=CC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

126.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Cyclopent-3-en-1-yl acetate
Reactant of Route 2
Reactant of Route 2
Cyclopent-3-en-1-yl acetate
Reactant of Route 3
Reactant of Route 3
Cyclopent-3-en-1-yl acetate
Reactant of Route 4
Reactant of Route 4
Cyclopent-3-en-1-yl acetate
Reactant of Route 5
Reactant of Route 5
Cyclopent-3-en-1-yl acetate
Reactant of Route 6
Reactant of Route 6
Cyclopent-3-en-1-yl acetate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.